5-(4-Chloro-3-fluorophenyl)nicotinonitrile
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Overview
Description
5-(4-Chloro-3-fluorophenyl)nicotinonitrile is a chemical compound with the molecular formula C12H6ClFN2 and a molecular weight of 232.64 g/mol It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring attached to a nicotinonitrile moiety
Preparation Methods
The synthesis of 5-(4-Chloro-3-fluorophenyl)nicotinonitrile typically involves the reaction of 4-chloro-3-fluoroaniline with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
5-(4-Chloro-3-fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Scientific Research Applications
5-(4-Chloro-3-fluorophenyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The nitrile group can also participate in interactions with nucleophilic sites in biological systems, contributing to its overall activity .
Comparison with Similar Compounds
5-(4-Chloro-3-fluorophenyl)nicotinonitrile can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)nicotinonitrile: Lacks the fluoro substituent, which may affect its chemical and biological properties.
5-(4-Fluorophenyl)nicotinonitrile: Lacks the chloro substituent, leading to differences in reactivity and activity.
5-Phenyl-nicotinonitrile: Lacks both chloro and fluoro substituents, resulting in distinct chemical behavior and applications.
The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
CAS No. |
1346691-94-8 |
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Molecular Formula |
C12H6ClFN2 |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H |
InChI Key |
FUTKVPFXGHKFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=C2)C#N)F)Cl |
Origin of Product |
United States |
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